Isohexanol-d7

Übersicht

Beschreibung

Vorbereitungsmethoden

Isohexanol-d7 is typically synthesized through chemical methods involving the reaction of hydrogen-substituted isohexanol with deuterium gas . The preparation can also be achieved through deuterium ion exchange techniques, such as treating the raw material with deuterium oxide (D2O) . Industrial production methods involve the hydration of ethylene to produce ethanol, followed by the carbonylation of ethanol with carbon monoxide to yield isohexanol .

Analyse Chemischer Reaktionen

Isohexanol-d7 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form isohexanoic acid under appropriate conditions.

Reduction: It can be reduced to form isohexane.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Isohexanol-d7 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry to quantify the presence of isohexanol in samples.

Biology: Employed in studies involving isotope distribution and kinetic analysis of biological processes.

Industry: Applied in the production of fine chemicals, pesticides, and other industrial products.

Wirkmechanismus

The mechanism of action of isohexanol-d7 is primarily related to its role as an internal standard in analytical techniques. The deuterium atoms in this compound provide a distinct mass difference compared to non-deuterated isohexanol, allowing for precise quantification and analysis in mass spectrometry . This makes it an invaluable tool in studies requiring accurate measurement of isohexanol levels.

Vergleich Mit ähnlichen Verbindungen

Isohexanol-d7 is unique due to its deuterium substitution, which distinguishes it from non-deuterated isohexanol and other similar compounds. Some similar compounds include:

Isohexanol: The non-deuterated form of this compound, used in similar applications but without the benefits of deuterium labeling.

Nequinate-D7: Another deuterated compound used in analytical studies.

Udenafil-d7: A deuterated pharmaceutical compound used in drug development.

This compound’s uniqueness lies in its specific use as an internal standard in mass spectrometry, providing enhanced accuracy and reliability in analytical measurements .

Biologische Aktivität

Isohexanol-d7, a deuterated form of isohexanol, is a compound that has garnered attention in various fields, particularly in pharmacology and toxicology. This article delves into its biological activities, including its effects on cellular systems, potential therapeutic applications, and toxicity profiles. The information is synthesized from diverse scientific sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound (C6H14O) is an alcohol with a branched-chain structure. The deuteration at the hydroxyl group enhances its stability and makes it useful in studies involving isotopic labeling. This property allows researchers to trace its metabolic pathways and interactions within biological systems.

1. Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. In vitro assays have shown that it can scavenge free radicals effectively, thereby mitigating oxidative stress in various cell types. This property is crucial for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders .

2. Antimicrobial Effects

This compound has demonstrated antimicrobial properties against several bacterial strains. Research indicates that at certain concentrations, it can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, a study reported a 70% reduction in bacterial viability at a concentration of 0.5% v/v . This suggests potential applications in developing antimicrobial agents or preservatives.

3. Cytotoxicity and Safety Profile

Understanding the cytotoxic effects of this compound is essential for its application in pharmaceuticals. Toxicity studies reveal that while this compound is less toxic than its non-deuterated counterpart, it still exhibits cytotoxic effects at higher concentrations. For example, cell viability assays showed a significant decrease in viability at concentrations above 1 g/L .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Antioxidant Activity Assessment

A study conducted using human endothelial cells (HMEC-1) evaluated the protective effects of this compound against oxidative stress induced by hydrogen peroxide. The results indicated that treatment with this compound significantly reduced markers of oxidative damage, including malondialdehyde (MDA) levels, suggesting its potential role in cardiovascular protection .

Case Study 2: Antimicrobial Efficacy

In an experimental setup involving Escherichia coli and Staphylococcus aureus, this compound was tested for its inhibitory effects on bacterial growth. The results showed a dose-dependent inhibition with complete growth cessation observed at concentrations above 0.5% v/v, highlighting its effectiveness as an antimicrobial agent .

Research Findings

Research findings consistently indicate that this compound possesses beneficial biological activities while also presenting some safety concerns regarding cytotoxicity at elevated concentrations. Its dual role as an antioxidant and antimicrobial agent positions it as a candidate for further exploration in therapeutic applications.

Eigenschaften

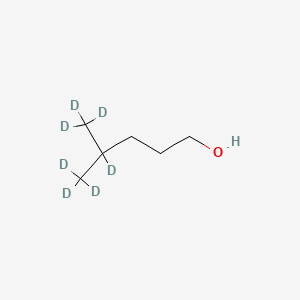

IUPAC Name |

4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3/i1D3,2D3,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWGTDULNUVNBN-NWOXSKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCCO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857884 | |

| Record name | 4-(~2~H_3_)Methyl(4,5,5,5-~2~H_4_)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-30-6 | |

| Record name | 4-(~2~H_3_)Methyl(4,5,5,5-~2~H_4_)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.